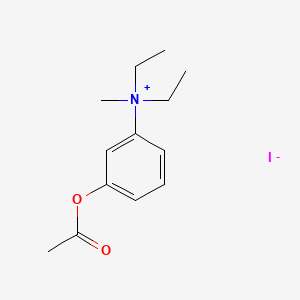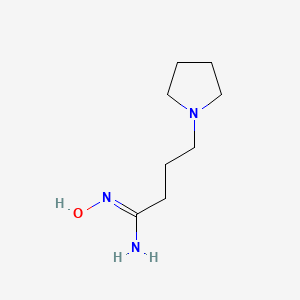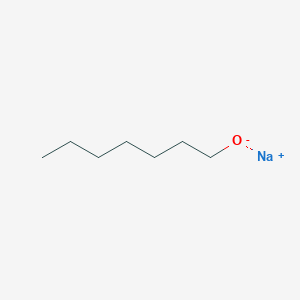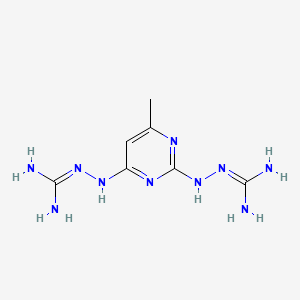
Guanidine, 1,1'-((6-methylpyrimidine-2,4-diyl)diimino)DI-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, 1,1’-((6-methylpyrimidine-2,4-diyl)diimino)DI- is a derivative of guanidine, a strong organic base. This compound features a pyrimidine ring substituted with a methyl group at the 6-position and two guanidine groups at the 2 and 4 positions. Guanidine derivatives are known for their broad range of biological activities and applications in various fields, including medicine and chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 1,1’-((6-methylpyrimidine-2,4-diyl)diimino)DI- typically involves the reaction of 2,4-diamino-6-methylpyrimidine with a guanidylating agent. One common method is the reaction of 2,4-diamino-6-methylpyrimidine with S-methylisothiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to yield the desired guanidine derivative .
Industrial Production Methods
Industrial production of guanidine derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Guanidine, 1,1’-((6-methylpyrimidine-2,4-diyl)diimino)DI- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the guanidine groups, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized guanidine derivatives.
Reduction: Reduced guanidine derivatives.
Substitution: Substituted guanidine derivatives with various functional groups.
Applications De Recherche Scientifique
Guanidine, 1,1’-((6-methylpyrimidine-2,4-diyl)diimino)DI- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mécanisme D'action
The mechanism of action of guanidine, 1,1’-((6-methylpyrimidine-2,4-diyl)diimino)DI- involves its interaction with molecular targets such as enzymes and nucleic acids. The guanidine groups can form hydrogen bonds and electrostatic interactions with negatively charged sites on proteins and DNA. This can lead to inhibition of enzyme activity or disruption of nucleic acid functions, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanidine: A simple guanidine compound with similar basic properties.
Biguanide: Contains two guanidine groups and is used in medications like metformin.
Aminoguanidine: Contains an additional amino group and is studied for its potential therapeutic effects.
Uniqueness
Guanidine, 1,1’-((6-methylpyrimidine-2,4-diyl)diimino)DI- is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to interact with a variety of molecular targets makes it a versatile compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
31483-13-3 |
|---|---|
Formule moléculaire |
C7H14N10 |
Poids moléculaire |
238.25 g/mol |
Nom IUPAC |
2-[[2-[2-(diaminomethylidene)hydrazinyl]-6-methylpyrimidin-4-yl]amino]guanidine |
InChI |
InChI=1S/C7H14N10/c1-3-2-4(14-15-5(8)9)13-7(12-3)17-16-6(10)11/h2H,1H3,(H4,8,9,15)(H4,10,11,16)(H2,12,13,14,17) |
Clé InChI |
RQVNURGGYYMJMN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)NN=C(N)N)NN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


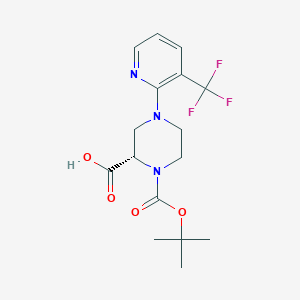
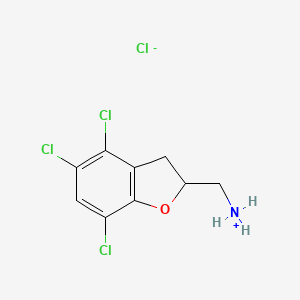

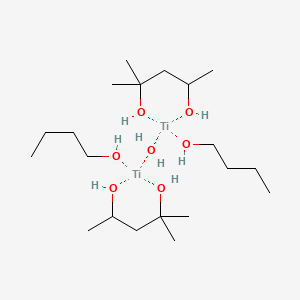
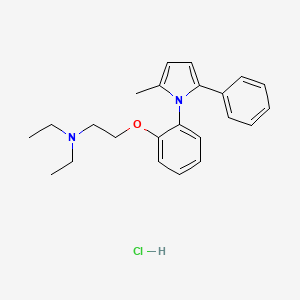

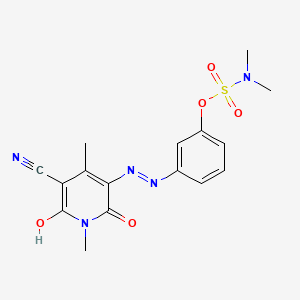
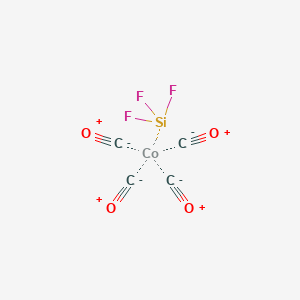
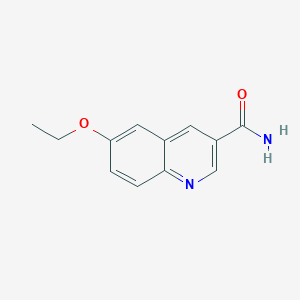
![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol](/img/structure/B13735250.png)
